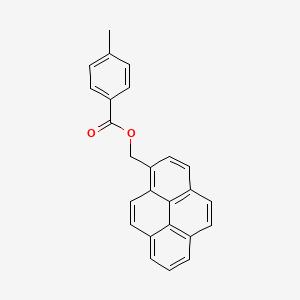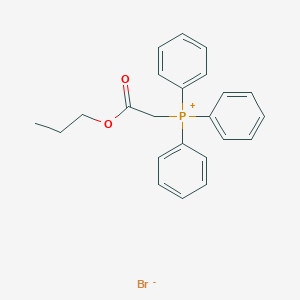
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is known for its role in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a phosphonium group, which is a key feature in many of its applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-propoxyacetone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of (2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes and ketones to form alkenes through a series of nucleophilic addition and elimination steps. The phosphonium group stabilizes the intermediate ylide, allowing for the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium chloride
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium iodide
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium fluoride
Uniqueness
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and stability. The bromide ion provides a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the presence of the phosphonium group allows for the formation of stable ylides, which are crucial intermediates in many organic reactions .
Eigenschaften
CAS-Nummer |
105286-24-6 |
|---|---|
Molekularformel |
C23H24BrO2P |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
(2-oxo-2-propoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QRMBIGHBIDXDCK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)

![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)

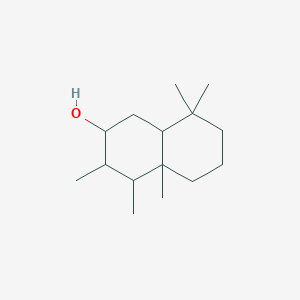
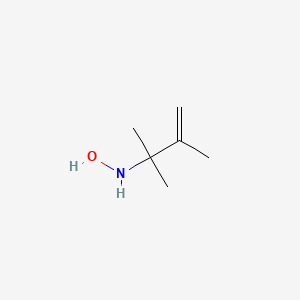
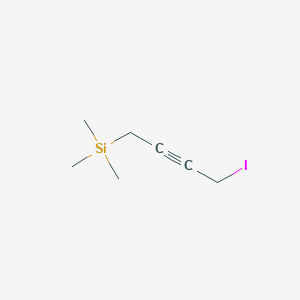


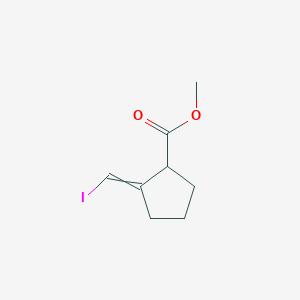
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
